molecular formula C6H5ClFN B1592603 2-(Chloromethyl)-6-fluoropyridine CAS No. 315180-16-6

2-(Chloromethyl)-6-fluoropyridine

Cat. No. B1592603
CAS RN: 315180-16-6
M. Wt: 145.56 g/mol
InChI Key: BVTWZGOQNBFJEL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-fluoropyridine (CMFP) is an organic compound with a wide range of applications in the laboratory setting. It is a versatile molecule that has been used in a variety of synthesis methods, and has a variety of scientific and research applications. In

Scientific Research Applications

Photophysics and Biological Applications

2-(Chloromethyl)-6-fluoropyridine and related compounds have been extensively studied for their photophysical properties and potential biological applications. A notable example is the development of the environment-sensitive fluorophore 6-N,N-dimethylamino-2,3-naphthalimide (6DMN), which shows promise as a biological probe due to its emission in the 500-600 nm range and marked response to changes in environmental polarity (Vázquez, Blanco, & Imperiali, 2005).

Catalytic Applications

Research has also highlighted the use of pyridine derivatives in catalysis. For instance, fluorination of 2-chloropyridine over metal oxide catalysts has been explored as a new catalytic fluorination system, with MgO demonstrating significant activity for the formation of 2-fluoropyridine (Cochon et al., 2010). Additionally, terpyridines and their transition metal complexes have been used in various fields, including organic and macromolecular chemistry, due to their ability to catalyze a broad range of reactions (Winter, Newkome, & Schubert, 2011).

Environmental Applications

The degradation of halogenated pyridines, such as 2-chloropyridine and 2-fluoropyridine, in wastewaters has been studied, revealing their susceptibility to photolytic degradation. This research is crucial for understanding the removal of these compounds from pharmaceutical effluents (Stapleton, Emery, Mantzavinos, & Papadaki, 2006).

Synthetic Chemistry

Synthesis of perfluoroalkylated bipyridines from 6,6′-bis(chloromethyl)-2,2′-bipyridine has been explored. These compounds find application as ligands for oxidation reactions under fluorous triphasic conditions, demonstrating the versatility of pyridine derivatives in synthetic chemistry (Quici et al., 1999).

properties

IUPAC Name

2-(chloromethyl)-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTWZGOQNBFJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00626047
Record name 2-(Chloromethyl)-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

315180-16-6
Record name 2-(Chloromethyl)-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00626047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-6-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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